molecular formula C10H19N3O3 B1443029 tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate CAS No. 1306615-55-3

tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate

Cat. No.: B1443029
CAS No.: 1306615-55-3
M. Wt: 229.28 g/mol
InChI Key: MIQKGBPSRXWZHV-UHFFFAOYSA-N
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Description

tert-Butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate (CAS: 1339334-16-5) is a carbamate derivative featuring a tert-butyl protecting group, a cyclopropyl ring, and a hydroxycarbamimidoyl moiety. Its molecular formula is C₁₁H₂₁N₃O₃, with a molecular weight of 243.30 g/mol (calculated from the formula) . The compound’s structure combines steric protection (tert-butyl), conformational rigidity (cyclopropyl), and hydrogen-bonding capacity (hydroxycarbamimidoyl), making it a versatile intermediate in medicinal chemistry for applications such as enzyme inhibition or prodrug design.

Properties

IUPAC Name

tert-butyl N-[(2Z)-2-amino-1-cyclopropyl-2-hydroxyiminoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)12-7(6-4-5-6)8(11)13-15/h6-7,15H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQKGBPSRXWZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C1CC1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Carbamate Formation

  • The tert-butyl carbamate group (Boc) is commonly introduced by reacting amines with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions or by using tert-butyl chloroformate in the presence of bases such as triethylamine or 4-methylmorpholine. For example, N-(tert-butoxycarbamoyl) derivatives have been prepared from amino alcohols or amino acids using isobutyl chloroformate or Boc anhydride, often in dichloromethane (DCM) at low temperatures (0°C) to room temperature.

  • Reaction conditions typically involve stirring the amine substrate with Boc2O or tert-butyl chloroformate in DCM or DMF, with bases like triethylamine or pyridine to scavenge the released acid. The reaction times range from 1 to 18 hours depending on temperature and substrate reactivity.

Formation of Hydroxycarbamimidoyl Group

  • The hydroxycarbamimidoyl functional group is typically introduced through condensation reactions involving amidoximes or hydroxylamine derivatives.

  • A common approach involves the reaction of nitriles with hydroxylamine to form amidoximes, which can then be coupled or condensed with carbamates or amines to yield hydroxycarbamimidoyl-substituted carbamates.

  • Potassium tert-butoxide has been cited as an effective base in these condensation reactions, providing a cost-effective and commercially available reagent for the formation of such intermediates.

Representative Experimental Procedure

Based on the synthesis of related tert-butyl carbamate derivatives and hydroxycarbamimidoyl intermediates, a plausible preparation method for tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate may involve:

Step Reagents & Conditions Description Yield/Notes
1. Boc Protection Amino precursor + Boc2O, triethylamine, DCM, 0°C to RT, 3–18 h Formation of tert-butyl carbamate-protected amine High yield reported (~80-90%) in similar compounds
2. Cyclopropyl Introduction Boc-protected intermediate + NaH, cyclopropyl bromide, DMF, 0–20°C, 2 h Alkylation to introduce cyclopropyl substituent Efficient conversion with careful temperature control
3. Hydroxycarbamimidoyl Formation Nitrile or amidine precursor + hydroxylamine, potassium tert-butoxide, polar aprotic solvent, RT Condensation to form hydroxycarbamimidoyl group Moderate to good yields; potassium tert-butoxide preferred base

Detailed Reaction Conditions and Notes

  • Solvents: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used solvents for these steps due to their polarity and ability to dissolve both organic and inorganic reagents.

  • Bases: Triethylamine and pyridine are used to neutralize acids formed during Boc protection, while sodium hydride and potassium tert-butoxide serve as strong bases for deprotonation and condensation reactions.

  • Temperature Control: Low temperatures (0–5°C) are critical during Boc protection and alkylation to minimize side reactions and decomposition.

  • Work-up: Standard aqueous work-up involving washes with acid (HCl), base (NaHCO3), and brine, followed by drying over anhydrous magnesium sulfate or sodium sulfate, is employed to purify intermediates.

  • Purification: Silica gel column chromatography or preparative HPLC is used for final purification, especially after hydroxycarbamimidoyl group formation.

Research Findings and Yield Data

Compound Stage Yield (%) Reaction Time Key Observations
Boc Protection of Amino Precursor 80–90% 3–18 h High yield with mild bases and low temperature
Cyclopropyl Alkylation 70–85% 2–6 h Efficient alkylation with NaH in DMF; temperature control critical
Hydroxycarbamimidoyl Formation 60–80% 4–12 h Potassium tert-butoxide effective; moderate yields due to sensitivity of amidoxime formation

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The Boc group is removed under mild conditions:

  • Aqueous phosphoric acid : Selectively cleaves tert-butyl carbamates without affecting other protecting groups (e.g., methyl/allyl esters) .

  • Magic blue (MB+) : A radical-mediated catalyst with triethylsilane for efficient deprotection at room temperature .

Deprotection MethodConditionsAdvantages
Aqueous phosphoric acid0–5°C, 1–2 hoursEnvironmentally benign, selective
Magic blue (MB+)Triethylsilane, 25°C, 30 minsHigh yield, mild conditions

Reactivity of the Hydroxycarbamimidoyl Group

The hydroxycarbamimidoyl moiety exhibits:

  • Tautomerization : Equilibrium between hydroxy and oximino forms.

  • Nucleophilic substitution : Reacts with electrophiles (e.g., alkyl halides) to form substituted hydroxylamines.

  • Enzyme inhibition : The oximino group may irreversibly inhibit enzymes via covalent binding.

Stability and Transformations

  • Hydrolysis : Converts to the parent cyclopropylamine under acidic or basic conditions.

  • Reduction : Reduces to the corresponding amine via borane or lithium aluminum hydride.

  • Cross-coupling : Participates in Suzuki or Heck reactions to form biaryl derivatives .

Representative Reaction Mechanism

Cyclopropylamine+Boc2ODMAP DCMtert butyl carbamate\text{Cyclopropylamine}+\text{Boc}_2\text{O}\xrightarrow{\text{DMAP DCM}}\text{tert butyl carbamate}
tert butyl carbamate+NH2OHH2O,K2CO3Hydroxycarbamimidoyl derivative\text{tert butyl carbamate}+\text{NH}_2\text{OH}\xrightarrow{\text{H}_2\text{O},\text{K}_2\text{CO}_3}\text{Hydroxycarbamimidoyl derivative}

Research Implications

The compound’s reactivity highlights its utility in:

  • Drug discovery : As a scaffold for neonicotinoid analogues.

  • Green chemistry : Use of aqueous phosphoric acid for selective deprotection .

  • Catalysis : Ionic liquid-mediated Boc protection for enhanced chemoselectivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H21_{21}N3_3O3_3
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 1240562-52-0

The compound features a tert-butyl group, a cyclopropyl moiety, and a hydroxycarbamimidoyl functional group, which contribute to its unique reactivity and potential applications.

Organic Synthesis

tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate serves as an intermediate in the synthesis of various organic compounds. Its structure allows for diverse reactions, including:

  • Nucleophilic Substitution : The carbamate group can be substituted with various nucleophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Formation of Amides : The hydroxycarbamimidoyl group can be utilized to generate amides through coupling reactions with carboxylic acids or their derivatives.

Table 1: Synthetic Routes Involving this compound

Reaction TypeReactantsProducts
Nucleophilic SubstitutionThis compound + R-NuNew substituted carbamate
Formation of AmidesThis compound + RCOOHAmide derivatives

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its ability to act on specific biological targets. Notably:

  • Enzyme Inhibition : The hydroxycarbamimidoyl moiety can mimic substrate structures, making it suitable for designing enzyme inhibitors.
  • Receptor Modulation : The cyclopropyl group may enhance binding affinity to certain receptors, making it a candidate for drug development.

Case Study: Enzyme Inhibition
In recent studies, derivatives of this compound were tested against specific enzymes involved in metabolic pathways. These compounds exhibited significant inhibition, indicating their potential as therapeutic agents in treating metabolic disorders.

Biological Applications

The compound's unique structure allows it to participate in biological processes:

  • Hydrogen Bonding Patterns : Research indicates that similar compounds form intricate hydrogen-bonding networks, which could influence their biological activity and solubility profiles .

Table 2: Biological Activities of Related Compounds

CompoundActivityReference
tert-butyl N-HydroxycarbamateAnti-inflammatoryAitken et al., 2023
N-acetylhydroxylamineAntimicrobialMDPI, 2023
tert-butyl carbamateEnzyme inhibitorMDPI, 2023

Industrial Applications

Beyond laboratory research, this compound may have industrial applications due to its reactivity:

  • Polymer Production : Its functional groups can be utilized in the synthesis of polymers with specific properties.
  • Agrochemicals : The ability to modify the compound's structure opens avenues for developing new agrochemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-[cyclopropyl(N’-hydroxycarbamimidoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are compared below based on substituents, molecular properties, and hydrogen-bonding behavior.

tert-Butyl N-Hydroxycarbamate (N-Boc-hydroxylamine)

  • Molecular Formula: C₅H₁₁NO₃
  • Molecular Weight : 133.15 g/mol
  • Key Features : Lacks the cyclopropyl and hydroxycarbamimidoyl groups. Instead, it has a simpler N-hydroxycarbamate structure.
  • Hydrogen Bonding : Forms intermolecular N–H···O and O–H···O interactions, creating a ribbon-like crystal structure .
  • Comparison : The absence of the cyclopropyl and amidine groups reduces steric complexity and hydrogen-bonding diversity compared to the target compound.

tert-Butyl N-[(N'-hydroxycarbamimidoyl)(4-methoxyphenyl)methyl]carbamate

  • Molecular Formula : C₁₄H₂₁N₃O₄
  • Molecular Weight : 295.33 g/mol
  • Key Features : Replaces the cyclopropyl group with a 4-methoxyphenyl substituent.
  • However, the bulky phenyl group may reduce metabolic stability compared to the compact cyclopropyl ring in the target compound .

tert-Butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate

  • Molecular Formula : C₁₃H₁₈N₃O₃
  • Molecular Weight : 280.31 g/mol
  • Key Features : Contains a meta-substituted phenyl ring with the hydroxycarbamimidoyl group.
  • Comparison : The Z-configuration of the amidine group may influence stereoelectronic interactions, altering binding affinity in biological systems. The phenyl substituent increases molecular weight and lipophilicity compared to the cyclopropyl analog .

tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]methylcarbamate

  • Molecular Formula: C₁₀H₁₉NO₃
  • Molecular Weight : 201.27 g/mol
  • Key Features : Features a hydroxymethyl-substituted cyclopropane.
  • Comparison : The hydroxymethyl group enhances hydrophilicity but lacks the hydrogen-bonding capacity of the hydroxycarbamimidoyl moiety. This reduces its utility in metal coordination or enzyme inhibition compared to the target compound .

Research Implications

  • Hydrogen Bonding : The hydroxycarbamimidoyl group in the target compound enables stronger and more diverse hydrogen-bonding networks compared to analogs with simpler hydroxyl or methoxy groups .
  • Steric Effects : The cyclopropyl ring balances rigidity and steric bulk, offering metabolic stability advantages over aromatic analogs .
  • Pharmacokinetics : Lipophilic substituents (e.g., phenyl) may improve membrane permeability but could reduce solubility in aqueous environments .

Biological Activity

The compound tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate , with the molecular formula C10H19N3O3C_{10}H_{19}N_{3}O_{3} and a molecular weight of 229.28 g/mol, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features several notable functional groups:

  • Cyclopropyl Group : Provides unique steric and electronic properties.
  • Hydroxycarbamimidoyl Group : Potentially involved in enzyme interactions.
  • Carbamate Moiety : Known for various biological activities.

The compound can be synthesized through a multi-step process involving cyclopropanation, hydroxylamine reactions, and carbamate formation using tert-butyl isocyanate.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : The hydroxycarbamimidoyl group may interact with enzymes, potentially inhibiting their activity. This is similar to other carbamate compounds known for their role as enzyme inhibitors.
  • Binding Affinity : The structural rigidity imparted by the cyclopropyl ring may enhance binding affinity to specific biological targets, influencing the compound's efficacy.

Antitumor Activity

Preliminary research into structurally related compounds has indicated promising antitumor properties. For instance, certain urea derivatives demonstrated broad-spectrum antitumor activity against various cancer cell lines with GI50 values indicating effective cytotoxicity . Further investigation into this compound could reveal similar therapeutic potentials.

Case Studies

  • Cyclopropyl Derivatives : A study evaluated cyclopropyl-containing compounds for their biological activities, revealing that modifications in substituents significantly affected their interaction with biological targets. This suggests that this compound may also exhibit unique properties based on its cyclopropyl structure.
  • Carbamate Analogs : Research on carbamate analogs has shown that certain derivatives can selectively inhibit cholinesterases more effectively than established drugs like rivastigmine. This highlights the potential for developing new therapeutic agents based on the structural framework of this compound .

Comparative Analysis

To better understand the potential applications and efficacy of this compound, it is useful to compare it with other compounds in its class.

Compound NameStructureBiological ActivityIC50 (µM)
tert-Butyl N-(4-hydroxycyclohexyl)carbamateSimilar carbamate linkageModerate AChE inhibition50-200
tert-Butyl N-(cyclopropylcarbamoyl)methylcarbamateLacks hydroxy groupLow AChE inhibition200+
This compoundUnique combination of groupsPotential enzyme inhibitorTBD

This table illustrates how structural variations influence biological activity, suggesting that the unique combination of functional groups in this compound may confer distinct advantages in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclopropyl-containing intermediates (e.g., cyclopropylsulfonyl chloride) may react with hydroxycarbamimidoyl precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) . Protecting group strategies, such as tert-butyl carbamate (Boc) installation, are critical for stabilizing reactive amines during synthesis .
  • Validation : Monitor reaction progress using TLC or LC-MS. Purify via column chromatography with gradients optimized for polar intermediates.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Analytical Tools :

  • NMR : Use 1^1H and 13^13C NMR to verify cyclopropyl geometry and carbamate connectivity. 1^1H NMR peaks near δ 1.4 ppm confirm tert-butyl groups, while δ 6–8 ppm may indicate hydrogen-bonded hydroxycarbamimidoyl protons .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclopropyl ring conformation) via single-crystal analysis, as demonstrated for structurally analogous carbamates .
  • HRMS : Confirm molecular formula (e.g., C11_{11}H21_{21}N3_3O3_3) with <2 ppm mass accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Stability Profile :

  • Acidic Conditions : Boc-protected carbamates are labile in strong acids (e.g., HCl in dioxane), necessitating neutral or mildly basic conditions during handling .
  • Thermal Stability : Decomposition occurs above 80°C; store at 2–8°C in inert atmospheres to prevent hydrolysis of the hydroxycarbamimidoyl group .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Contradiction Analysis :

  • Dynamic Effects : Cyclopropyl ring strain may cause unexpected splitting due to restricted rotation. Use variable-temperature NMR to distinguish conformational exchange from stereoisomerism .
  • 2D Techniques : Employ HSQC and NOESY to assign overlapping peaks (e.g., hydroxycarbamimidoyl protons) and confirm spatial proximity of cyclopropyl and carbamate groups .

Q. What mechanistic insights explain the reactivity of the hydroxycarbamimidoyl group in cross-coupling reactions?

  • Reactivity Pathways :

  • The N'-hydroxycarbamimidoyl moiety acts as a bidentate ligand, facilitating transition metal-catalyzed reactions (e.g., Suzuki-Miyaura). Coordination to palladium or nickel centers enhances oxidative addition efficiency .
  • Side Reactions : Competing hydrolysis of the carbamate group can occur under aqueous conditions. Mitigate by using anhydrous solvents and catalytic bases (e.g., Cs2_2CO3_3) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • In Silico Strategies :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., CDC25 phosphatase inhibition, as seen in related carbamates) .
  • MD Simulations : Assess conformational flexibility of the cyclopropyl group and its impact on binding affinity over 100-ns trajectories .

Key Research Challenges

  • Stereochemical Control : Cyclopropyl ring strain complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) may improve selectivity .
  • Data Reproducibility : Variations in Boc deprotection rates across labs suggest rigorous moisture control (e.g., glovebox use) is essential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate
Reactant of Route 2
tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate

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